1,3,6-Trichloro-2,7-naphthyridine
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Overview
Description
1,3,6-Trichloro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C₈H₃Cl₃N₂. It is a derivative of naphthyridine, characterized by the presence of three chlorine atoms at positions 1, 3, and 6 on the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trichloro-2,7-naphthyridine typically involves the chlorination of 2,7-naphthyridine. One common method includes the reaction of 2,7-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trichloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while oxidation reactions can produce naphthyridine oxides .
Scientific Research Applications
1,3,6-Trichloro-2,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 1,3,6-Trichloro-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3,4,8-Trichloro-1,7-naphthyridine
- 1,3,6,8-Tetrachloro-2,7-naphthyridine
- 1,8-Naphthyridine
Uniqueness
1,3,6-Trichloro-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H3Cl3N2 |
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Molecular Weight |
233.5 g/mol |
IUPAC Name |
1,3,6-trichloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-1-4-2-7(10)13-8(11)5(4)3-12-6/h1-3H |
InChI Key |
PLDYUWJNBYULRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=C(C2=CN=C1Cl)Cl)Cl |
Origin of Product |
United States |
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